Theophylline, 8-ethylthio-6-thio-
Description
Properties
CAS No. |
4791-35-9 |
|---|---|
Molecular Formula |
C9H12N4OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C9H12N4OS2/c1-4-16-8-10-5-6(11-8)12(2)9(14)13(3)7(5)15/h4H2,1-3H3,(H,10,11) |
InChI Key |
NNACXOPYOMXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-ethylthio-6-thio-, involves several steps. One common method includes the reaction of theophylline with ethylthiol and sulfur under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The process involves the substitution of hydrogen atoms in the theophylline molecule with ethylthio and thio groups .
Industrial Production Methods
Industrial production of Theophylline, 8-ethylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-ethylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The ethylthio and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Theophylline, 8-ethylthio-6-thio-. These products have distinct chemical and pharmacological properties, making them valuable in research and development .
Scientific Research Applications
Theophylline, 8-ethylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its pharmacological properties, including its potential as a bronchodilator and its effects on the central nervous system.
Industry: The compound is explored for its potential use in the development of new drugs and therapeutic agents
Mechanism of Action
Theophylline, 8-ethylthio-6-thio-, exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP in cells.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects.
Histone Deacetylase Activation: It activates histone deacetylase, which has anti-inflammatory effects
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 8-ethylthio-6-thio-theophylline with its analogs:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Solubility | Pharmacological Notes |
|---|---|---|---|---|---|
| Theophylline, 8-ethylthio-6-thio- | Ethylthio | C₉H₁₂N₄OS₂ | 272.35 | Limited aqueous solubility* | No direct data; inferred bioactivity |
| Theophylline, 8-butylthio-6-thio- (CAS 6493-29-4) | Butylthio | C₁₁H₁₆N₄OS₂ | 284.40 | Moderate lipophilicity | Studied for receptor binding affinity |
| Theophylline, 8-isobutylthio-6-thio- | Isobutylthio | C₁₁H₁₆N₄OS₂ | 284.40 | Enhanced metabolic stability | Potential anticancer applications |
| Theophylline, 8-(2-pyrrolidinoethyl)thio-6-thio- (CAS 6559-86-0) | Pyrrolidinoethylthio | C₁₃H₁₉N₅OS₂ | 325.45 | High polarity due to amine group | Explored for CNS-targeted therapies |
| 8-Tert-butyltheophylline | Tert-butyl | C₁₁H₁₆N₄O₂ | 252.28 | High solubility in organic solvents | 60–90% conversion in cancer cell studies |
*Inferred from insolubility of 8-ethyl-substituted xanthines in aqueous solutions .
Substituent Effects on Bioactivity
- Ethylthio vs. Butylthio/Isobutylthio: The ethylthio group in 8-ethylthio-6-thio-theophylline may limit solubility compared to longer-chain analogs like 8-butylthio-6-thio- (CAS 6493-29-4) . In vitro studies on 8-tert-butyltheophylline demonstrated 60–90% efficacy in cancer cell line assays, suggesting bulky substituents enhance receptor interactions .
- Thione (S) vs.
- Aminoalkylthio Derivatives: Compounds like 8-(2-pyrrolidinoethyl)thio-6-thio-theophylline (CAS 6559-86-0) exhibit enhanced polarity due to the pyrrolidine group, making them candidates for CNS disorders .
Pharmacological Implications
- Anticancer Potential: 8-Substituted thio-theophyllines are hypothesized to inhibit adenosine receptors (A₁/A₂A), which are overexpressed in tumors. For example, 8-tert-butyltheophylline showed significant cytotoxicity in cancer models .
- Anti-inflammatory and Bronchodilatory Effects :
- Thio substitutions at position 6 may mimic the bronchodilatory activity of theophylline but with reduced side effects due to altered metabolism .
Q & A
Q. What steps ensure reproducibility in synthesizing and testing 8-ethylthio-6-thio-theophylline?
- Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ). Specify reagent lot numbers, equipment calibration records, and environmental conditions. Share raw data and code via platforms like GitHub or Zenodo. Invite independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
